2-(4-(Piperidin-4-yloxy)phenyl)acetamide
Description
2-(4-(Piperidin-4-yloxy)phenyl)acetamide (CAS: 902837-02-9) is an acetamide derivative featuring a piperidin-4-yloxy-substituted phenyl group. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol .
Properties
IUPAC Name |
2-(4-piperidin-4-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(16)9-10-1-3-11(4-2-10)17-12-5-7-15-8-6-12/h1-4,12,15H,5-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRVGNUSEMMROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291997 | |
| Record name | 4-(4-Piperidinyloxy)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-02-9 | |
| Record name | 4-(4-Piperidinyloxy)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Piperidinyloxy)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-4-yloxy)phenyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with piperidine in the presence of a suitable base to form the intermediate 4-(piperidin-4-yloxy)acetophenone. This intermediate is then reacted with an appropriate amine to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-4-yloxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(Piperidin-4-yloxy)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-4-yloxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Piperidin-4-yl Acetamides with Aryl Substituents ()
Compounds 9a–9d are sEH inhibitors synthesized via nucleophilic substitution of 2-(piperidin-4-yl)acetic acid with aryl halides. Key differences include:
- 9b: 4-Cyanophenyl group → Higher yield (65%) due to stronger electron-withdrawing nature of the cyano group.
- 9c : 4-(tert-Butoxycarbonyl)phenyl → Lower yield (39%) but offers hydrolytic stability for further derivatization.
These compounds highlight the role of aryl substituents in modulating synthetic yields and enzymatic inhibition .
Morpholinosulfonyl Phenylacetamides ()
Compounds 5i–5o feature a morpholinosulfonyl group linked to the phenylacetamide core. For example:
- 5i (N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide): The sulfonyl group enhances solubility and hydrogen-bonding capacity compared to the piperidinyloxy group in the target compound.
Thiazolotriazole-Acetamide Hybrids ()
Compounds 26–32 incorporate thiazolotriazole moieties linked to acetamide via a sulfur atom. For example:
- These modifications contrast with the simpler piperidinyloxy group in the target compound .
Orcinolic Derivatives ()
- B2 (2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide): The trifluoromethyl group improves metabolic stability and lipophilicity compared to the piperidinyloxy group .
Pharmacological and Physicochemical Properties
*Predicted using standard computational tools (e.g., SwissADME).
Key Observations:
- Lipophilicity (LogP) : The target compound’s LogP (~1.5) suggests moderate membrane permeability, lower than B2 (~2.5) but comparable to 5i (~1.8).
- Topological Polar Surface Area (TPSA): The piperidinyloxy group contributes to a TPSA of 55.7 Ų, favoring passive diffusion compared to morpholinosulfonyl analogs (TPSA >100 Ų) .
- Metabolic Stability : Ether linkages (piperidinyloxy) may undergo oxidative metabolism, whereas sulfonyl groups (5i) are more resistant .
Biological Activity
2-(4-(Piperidin-4-yloxy)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
The compound features a piperidine ring connected to a phenyl group and an acetamide moiety. Its molecular formula is CHNO, and it is characterized by its unique structural arrangement, which contributes to its biological properties.
Research indicates that this compound interacts with various molecular targets, influencing several biological pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential anti-inflammatory properties.
- Receptor Interaction : It may also interact with opioid receptors, implicating its use in pain management therapies.
Biological Activity
The biological activity of this compound has been investigated through various studies:
Antimicrobial Activity
Studies have demonstrated that the compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth and viability . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory therapies. In vitro studies have shown reduced levels of inflammatory mediators in cell cultures treated with this compound .
Case Studies
Research Findings
Recent research has highlighted the following key findings regarding this compound:
- Analgesic Properties : The compound has been linked to analgesic effects through its interaction with pain pathways, suggesting potential use in chronic pain management.
- Antimicrobial Potential : Its antimicrobial activity supports further exploration as a therapeutic agent against infections caused by resistant bacterial strains .
- Anti-inflammatory Activity : Evidence from studies indicates that it can effectively modulate inflammatory responses, making it a candidate for conditions like arthritis or other inflammatory disorders .
Q & A
Basic: What are the key steps and methodological considerations for synthesizing 2-(4-(Piperidin-4-yloxy)phenyl)acetamide?
Answer:
The synthesis typically involves:
Coupling Reactions : Formation of the piperidinyloxy-phenyl backbone via nucleophilic substitution between 4-hydroxypiperidine and a halogenated phenyl derivative under reflux conditions (e.g., THF or DMF as solvents, 60–80°C) .
Acetamide Functionalization : Reacting the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Considerations :
- Control reaction pH to avoid side reactions (e.g., hydrolysis of the acetamide group).
- Monitor progress via TLC or HPLC to ensure intermediate stability .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer:
A multi-technique approach is essential:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperidine ring protons at δ 1.5–3.0 ppm, phenyl protons at δ 6.8–7.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidinyloxy linkage) .
Mass Spectrometry (HRMS) : Verify molecular weight (C₁₃H₁₈N₂O₂; expected [M+H]⁺ = 235.14) .
HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
Methodological Framework :
Core Modifications :
- Vary substituents on the piperidine ring (e.g., methyl, fluorine) to alter lipophilicity and binding affinity .
- Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to enhance metabolic stability .
Biological Assays :
- Use in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity .
- Perform molecular docking to predict interactions with target proteins (e.g., kinases, GPCRs) .
Data Interpretation :
- Prioritize analogs with improved IC₅₀ values and selectivity indices.
- Address contradictions (e.g., high in vitro activity but poor in vivo efficacy) by analyzing pharmacokinetic parameters (logP, solubility) .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Common Issues and Solutions :
| Issue | Resolution | References |
|---|---|---|
| Overlapping NMR peaks | Use deuterated solvents (e.g., DMSO-d₆) or variable-temperature NMR to separate signals . | |
| Ambiguous mass fragments | Perform tandem MS/MS with collision-induced dissociation (CID) to confirm fragmentation pathways . | |
| Purity vs. activity mismatch | Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts . |
Advanced: What strategies are effective in optimizing reaction yields for large-scale synthesis?
Answer:
Key Strategies :
Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to facilitate purification .
Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce reaction time and energy .
Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Case Study :
- Scaling from 1g to 100g batches increased yield from 65% to 82% by switching to microwave-assisted synthesis (120°C, 30 min) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf life .
Advanced: How can researchers investigate the metabolic pathways of this compound?
Answer:
Methodology :
In Vitro Models :
- Incubate with liver microsomes (human or rodent) to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
- Use LC-QTOF-MS to detect and characterize metabolites .
In Silico Prediction :
- Apply software like Schrödinger’s ADMET Predictor to simulate metabolic hotspots (e.g., piperidine ring oxidation) .
Data Integration :
- Correlate metabolic stability with structural features (e.g., electron-withdrawing groups reduce CYP450-mediated oxidation) .
Advanced: What analytical approaches are suitable for detecting trace impurities in synthesized batches?
Answer:
Techniques and Protocols :
| Impurity Type | Detection Method | Limit of Quantification (LOQ) |
|---|---|---|
| Starting materials | HPLC-UV (220 nm) | 0.1% |
| Degradation products | UPLC-MS/MS | 0.05% |
| Residual solvents | GC-FID (headspace) | 50 ppm |
Validation : Ensure method specificity and reproducibility per ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
